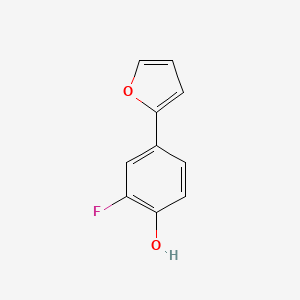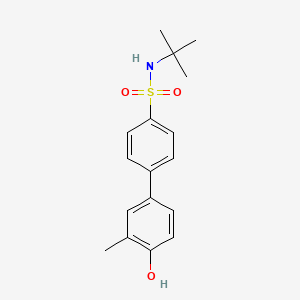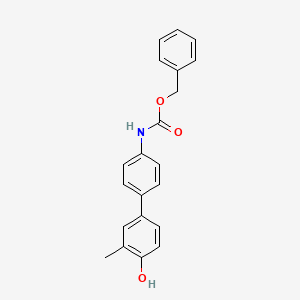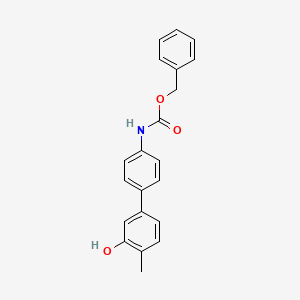
2-Fluoro-4-(furan-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(furan-2-yl)phenol (2-F-4-F-Phenol) is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-F-4-F-Phenol has a wide range of applications in the scientific research field due to its unique properties.
Scientific Research Applications
2-F-4-F-Phenol is widely used in the field of scientific research due to its unique properties. It is used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a catalyst in the synthesis of other compounds, such as polymers, resins, and dyes. Additionally, 2-F-4-F-Phenol is used as a reagent in the synthesis of heterocyclic compounds.
Mechanism of Action
2-F-4-F-Phenol is an organic compound that is capable of undergoing a variety of chemical reactions. The most commonly observed reaction is the addition of a nucleophile to the phenolic hydroxyl group. This reaction is known as the nucleophilic aromatic substitution (SNAr) reaction. Additionally, 2-F-4-F-Phenol can undergo a variety of other reactions, such as the addition of a base to the phenolic hydroxyl group, the formation of a diazonium salt, and the oxidation of the phenolic hydroxyl group.
Biochemical and Physiological Effects
2-F-4-F-Phenol has a wide range of biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-alpha-reductase. Additionally, 2-F-4-F-Phenol has been shown to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been shown to have an effect on the metabolism of certain hormones, such as testosterone and estradiol.
Advantages and Limitations for Lab Experiments
The use of 2-F-4-F-Phenol in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive reagent, which makes it a cost-effective choice for many experiments. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of reactions. However, it is also important to note that 2-F-4-F-Phenol is a highly reactive compound, which can lead to unwanted side reactions in certain experiments.
Future Directions
The use of 2-F-4-F-Phenol in scientific research is expected to continue to increase in the future. One potential area of research is the synthesis of new compounds using 2-F-4-F-Phenol as a starting material. Additionally, further research into the biochemical and physiological effects of 2-F-4-F-Phenol could lead to the development of new drugs and treatments. Furthermore, research into the mechanism of action of 2-F-4-F-Phenol could lead to the development of new catalysts and reagents. Finally, research into the advantages and limitations of using 2-F-4-F-Phenol in laboratory experiments could lead to improved methods for synthesizing compounds.
Synthesis Methods
2-F-4-F-Phenol can be synthesized from the reaction of 4-fluorophenol and furan in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at a temperature of 80-90°C for a period of 30-50 minutes. The yield of the reaction is typically 95%.
properties
IUPAC Name |
2-fluoro-4-(furan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNSQOHFNBLVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684073 |
Source


|
| Record name | 2-Fluoro-4-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-98-8 |
Source


|
| Record name | 2-Fluoro-4-(furan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372756.png)
![2-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372763.png)

![2-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6372772.png)







